hexyl N-[(4-aminophenyl)iminomethyl]carbamate;hydrochloride
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Overview
Description
Hexyl N-[(4-aminophenyl)iminomethyl]carbamate;hydrochloride is an organic compound with the molecular formula C14H22ClN3O2 and a molecular weight of 299.79 g/mol . It is primarily used as a research and development impurity standard and serves as an analytical reference standard for high-performance liquid chromatography (HPLC) analysis of drug products and metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexyl N-[(4-aminophenyl)iminomethyl]carbamate;hydrochloride involves the reaction of hexyl isocyanate with 4-aminobenzaldehyde under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, with the addition of a catalytic amount of a base like triethylamine. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Hexyl N-[(4-aminophenyl)iminomethyl]carbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
Hexyl N-[(4-aminophenyl)iminomethyl]carbamate;hydrochloride is used in various scientific research applications, including:
Chemistry: As an analytical reference standard for HPLC analysis of drug products and metabolites.
Biology: Used in biochemical assays to study enzyme interactions and inhibition.
Industry: Utilized in the development and quality control of pharmaceutical products.
Mechanism of Action
The mechanism of action of hexyl N-[(4-aminophenyl)iminomethyl]carbamate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Hexyl N-[(4-aminophenyl)iminomethyl]carbamate: Similar structure but without the hydrochloride salt.
N-[(4-Aminophenyl)iminomethyl]carbamic acid hexyl ester: Another related compound with similar functional groups.
Uniqueness
Hexyl N-[(4-aminophenyl)iminomethyl]carbamate;hydrochloride is unique due to its specific combination of functional groups and its use as an analytical reference standard. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications .
Properties
Molecular Formula |
C14H22ClN3O2 |
---|---|
Molecular Weight |
299.79 g/mol |
IUPAC Name |
hexyl N-[(4-aminophenyl)iminomethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C14H21N3O2.ClH/c1-2-3-4-5-10-19-14(18)17-11-16-13-8-6-12(15)7-9-13;/h6-9,11H,2-5,10,15H2,1H3,(H,16,17,18);1H |
InChI Key |
SZMLXGGDFCBWCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)NC=NC1=CC=C(C=C1)N.Cl |
Origin of Product |
United States |
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